molecular formula C9H14N2O2 B7845155 2-Aminomethyl-5-propoxy-pyridin-4-ol

2-Aminomethyl-5-propoxy-pyridin-4-ol

Cat. No. B7845155
M. Wt: 182.22 g/mol
InChI Key: GLGMVOGRCKXWRQ-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-propoxy-pyridin-4-ol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminomethyl-5-propoxy-pyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-5-propoxy-pyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electropolymerization and Corrosion Protection

The synthesis and electropolymerization of poly(4-aminomethyl-5-hydroxymethyl-2-methyl pyridine-3-ol), a derivative related to 2-Aminomethyl-5-propoxy-pyridin-4-ol, have been achieved on steel and copper electrodes. This process utilizes sulfuric acid and oxalic acid, with the resultant polymer films characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). These coatings show significant corrosion resistance in acidic environments (Abdullatef, 2017).

Catalytic Applications in Organic Transformations

Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands have demonstrated high catalytic activity in organic transformations. These include hydrogenation by hydrogen transfer and dihydrogen, dehydrogenation, racemization, and alkylation (Chelucci et al., 2015).

Synthesis of Pyridine-Based Ligands

The synthesis of 4-functionalized pyridine-based ligands, which include aminomethyl groups, has been explored. These ligands are significant for creating terdendate ligands for metal ions, used in a variety of chemical applications (Vermonden et al., 2003).

Enzyme Electrode Development for Biosensors

Aminomethyl pyridine complexes have been utilized in the development of enzyme electrodes for glucose oxidation. These electrodes are promising for applications in biosensors and fuel cell enzyme electrodes, showcasing the utility of these compounds in biotechnological applications (Kumar & Leech, 2014).

properties

IUPAC Name

2-(aminomethyl)-5-propoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMVOGRCKXWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CNC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-5-propoxy-pyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.